molecular formula C21H20O6 B12882707 (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate

Cat. No.: B12882707
M. Wt: 368.4 g/mol
InChI Key: RRUBPJBBMVDJHJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a styryl group and three methoxy groups attached, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent to form the benzofuran ring.

    Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the benzofuran aldehyde to form the styryl-substituted benzofuran.

    Acetylation: Finally, the acetate group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(E)-6-(3,4,5-Trimethoxystyryl)benzofuran-4-yl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

[6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl] acetate

InChI

InChI=1S/C21H20O6/c1-13(22)27-18-10-14(9-17-16(18)7-8-26-17)5-6-15-11-19(23-2)21(25-4)20(12-15)24-3/h5-12H,1-4H3/b6-5+

InChI Key

RRUBPJBBMVDJHJ-AATRIKPKSA-N

Isomeric SMILES

CC(=O)OC1=CC(=CC2=C1C=CO2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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